Norquetiapine

Catalog No.
S643016
CAS No.
5747-48-8
M.F
C17H17N3S
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norquetiapine

CAS Number

5747-48-8

Product Name

Norquetiapine

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Synonyms

11-(1-piperazinyl)dibenzo(b,f)(1,4)thiazepine

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Potential Antidepressant and Anxiolytic Effects

Studies suggest that norquetiapine may have specific antidepressant and anxiolytic (anxiety-reducing) properties. Compared to quetiapine, norquetiapine has:

  • Higher affinity for the serotonin 1A (5-HT1A) receptor: This receptor is implicated in mood regulation and activation is linked to antidepressant effects [].
  • Similar activity to established antidepressants at the norepinephrine transporter (NET): This transporter regulates norepinephrine levels in the brain, and its inhibition is associated with antidepressant action [].

Preclinical studies in animals have shown that norquetiapine exhibits antidepressant-like effects in behavioral tests []. Additionally, some clinical studies have observed a correlation between norquetiapine plasma concentrations and improvement in depressive and anxious symptoms in patients treated with quetiapine, particularly for bipolar depression []. However, more research is needed to confirm these findings and fully understand the role of norquetiapine in the treatment of mood disorders.

Other Potential Applications

Norquetiapine may also have potential applications beyond mood disorders.

  • Delirium: Quetiapine is sometimes used to manage delirium, a state of confusion and decreased awareness. However, norquetiapine's anticholinergic effects, which can worsen delirium symptoms, raise concerns about its safety in this context [].
  • Insomnia: Norquetiapine's antagonism of the 5-HT2A receptor may contribute to the sedative effects of quetiapine, suggesting a potential role for norquetiapine in treating insomnia. However, more research is required to explore this possibility [].

Norquetiapine, also known as N-desalkylquetiapine, is a significant active metabolite of the atypical antipsychotic drug quetiapine. It is primarily formed through the metabolic activity of the cytochrome P450 isoform CYP3A4 in the liver. Norquetiapine possesses distinct pharmacological properties that differentiate it from its parent compound, quetiapine, contributing to its therapeutic efficacy, particularly in treating mood disorders such as depression and anxiety .

Norquetiapine is believed to contribute to the therapeutic effects of quetiapine. Research suggests it interacts with various neurotransmitter systems in the brain, including serotonin and norepinephrine, potentially influencing mood and behavior []. However, the precise mechanism of action is still being elucidated [].

The formation of norquetiapine from quetiapine involves a demethylation reaction catalyzed by the CYP3A4 enzyme. This metabolic pathway is crucial for converting quetiapine into its more pharmacologically active form. The chemical structure of norquetiapine allows it to interact with various neurotransmitter receptors, enhancing its therapeutic effects compared to quetiapine alone .

Norquetiapine exhibits a diverse range of biological activities:

  • Norepinephrine Transporter Inhibition: It selectively inhibits the norepinephrine transporter (NET), which is significant for its antidepressant effects .
  • Serotonin Receptor Interaction: Norquetiapine acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT2C, which may enhance its antidepressant-like activity .
  • hERG Channel Interaction: It has been shown to inhibit hERG potassium channels, which can influence cardiac repolarization and potentially lead to side effects related to heart rhythm .

The synthesis of norquetiapine occurs primarily through the metabolic pathway of quetiapine. The process involves:

  • Administration of Quetiapine: Upon ingestion, quetiapine is metabolized in the liver.
  • Cytochrome P450 Activity: The CYP3A4 enzyme catalyzes the demethylation reaction, resulting in the formation of norquetiapine.
  • Elimination Half-Life: Norquetiapine has a longer elimination half-life (9–12 hours) than quetiapine (6–7 hours), providing sustained pharmacological effects .

Norquetiapine is primarily utilized in:

  • Treatment of Depression: Due to its potent inhibition of norepinephrine transporters and antagonistic effects on serotonin receptors, norquetiapine is effective in managing depressive symptoms.
  • Anxiolytic Effects: Its pharmacological profile suggests potential benefits in treating anxiety disorders .
  • Adjunct Therapy: It may be used alongside other antidepressants to enhance therapeutic outcomes in resistant cases .

Research indicates that norquetiapine interacts with various pharmacological targets:

  • Receptor Binding Studies: Norquetiapine demonstrates high affinity for serotonin receptors and moderate affinity for dopamine receptors, contributing to its effectiveness in mood regulation .
  • Drug Interactions: Co-administration with other medications metabolized by CYP3A4 can alter norquetiapine levels, necessitating careful monitoring .

Norquetiapine shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:

CompoundClassMechanism of ActionUnique Features
QuetiapineAtypical AntipsychoticDopamine and serotonin receptor antagonistParent compound; less potent than norquetiapine
ClozapineAtypical AntipsychoticMulti-receptor antagonistEffective for treatment-resistant schizophrenia
OlanzapineAtypical AntipsychoticDopamine and serotonin receptor antagonistLower risk of extrapyramidal symptoms
DesipramineTricyclic AntidepressantNorepinephrine reuptake inhibitorMore traditional antidepressant; different side effect profile

Norquetiapine stands out due to its unique mechanism involving both norepinephrine transporter inhibition and specific serotonin receptor antagonism, making it particularly effective for mood disorders compared to other similar compounds.

Molecular Formula and Elemental Composition

Norquetiapine possesses the molecular formula C₁₇H₁₇N₃S, representing a dibenzothiazepine derivative with characteristic structural features [1] [2]. The compound exhibits a molecular weight of 295.4 atomic mass units, with precise measurements indicating values of 295.402 and 295.404 depending on the analytical method employed [2] [3] [4]. The elemental composition consists of seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom, distributed across a tricyclic core structure with an attached piperazine moiety [1] [2].

The monoisotopic mass of norquetiapine has been determined to be 295.114319 atomic mass units, providing a highly accurate measurement for mass spectrometric identification and quantification purposes [2]. This precise molecular mass serves as a critical parameter for analytical method development and structural confirmation in pharmaceutical research applications [2] [5].

PropertyValueReference
Molecular FormulaC₁₇H₁₇N₃S [1] [2]
Molecular Weight295.4 g/mol [2] [4]
Monoisotopic Mass295.114319 g/mol [2]
Elemental CompositionC: 17, H: 17, N: 3, S: 1 [1] [2]

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for norquetiapine is 11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine, reflecting its complex heterocyclic structure [1] [2] [4]. Alternative nomenclature systems designate this compound as 11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine or 6-piperazin-1-ylbenzo[b] [1] [6]benzothiazepine, depending on the numbering convention employed [2] [7]. The compound is also recognized by its synonym N-desalkylquetiapine, indicating its relationship as a metabolite of the parent pharmaceutical compound quetiapine [1] [8] [4].

The structural framework of norquetiapine consists of a dibenzothiazepine core system with a seven-membered thiazepine ring bridging two benzene rings [1] [2]. The piperazine substituent is attached at position 11 of the dibenzothiazepine system, creating a quaternary nitrogen center that contributes to the compound's pharmacological properties [1] [2]. The molecule exhibits no defined stereocenters, classifying it as achiral with a stereochemistry designation of achiral [3].

Norquetiapine demonstrates structural isomerism through various naming conventions and potential tautomeric forms, though the compound primarily exists in its most thermodynamically stable configuration under standard conditions [2] [3]. The canonical SMILES notation C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 provides a standardized representation of the molecular connectivity [2] [3].

Nomenclature TypeNameReference
IUPAC Name11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine [1] [2]
Alternative IUPAC11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine [2]
SynonymN-desalkylquetiapine [1] [8]
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 [2] [3]

Physicochemical Properties

Norquetiapine exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and analytical procedures [9] [8]. The compound demonstrates enhanced aqueous solubility compared to its parent molecule, with solubility in phosphate buffered saline at physiological pH (7.2) measured at approximately 0.25 milligrams per milliliter [8]. This improved solubility profile contributes to enhanced bioavailability and pharmacokinetic properties observed in comparative studies [9].

The lipophilicity of norquetiapine, expressed through partition coefficient measurements, reveals optimal values for membrane permeation and distribution [9]. Research indicates that norquetiapine possesses a higher acid dissociation constant compared to quetiapine, suggesting altered ionization behavior at physiological pH values [9]. The compound demonstrates superior metabolic stability when assessed using rat liver microsomal preparations, with 25.89% remaining after 120 minutes compared to 0.66% for the parent compound under identical conditions [9] [10].

Solubility characteristics in organic solvents show norquetiapine dissolving readily in ethanol (approximately 5 milligrams per milliliter), dimethyl sulfoxide (approximately 3 milligrams per milliliter), and dimethyl formamide (approximately 16 milligrams per milliliter) [8]. These solubility parameters facilitate analytical method development and pharmaceutical formulation studies [8].

PropertyValueConditionsReference
Aqueous Solubility0.25 mg/mLPBS, pH 7.2 [8]
Ethanol Solubility~5 mg/mLRoom temperature [8]
DMSO Solubility~3 mg/mLRoom temperature [8]
DMF Solubility~16 mg/mLRoom temperature [8]
Microsomal Stability25.89% remaining120 min, rat liver [9] [10]

Spectroscopic and Chromatographic Data

Mass spectrometric analysis of norquetiapine provides comprehensive fragmentation patterns essential for analytical identification and quantification [5] [11]. Liquid chromatography-tandem mass spectrometry methods typically employ electrospray ionization in positive mode, generating protonated molecular ions at mass-to-charge ratio 296 [5]. Multiple reaction monitoring transitions utilize specific fragmentation pathways to achieve selective detection in complex biological matrices [5].

Chromatographic retention characteristics of norquetiapine vary depending on the analytical conditions employed [10] [5]. In liquid chromatography-electrospray ionization-tandem mass spectrometry systems, typical retention times range from 1.01 minutes under rapid analytical conditions to longer periods when enhanced resolution is required [10]. High-performance liquid chromatography methods utilizing C18 stationary phases with acidified mobile phases containing ammonium formate and acetonitrile demonstrate effective separation and quantification capabilities [5].

Nuclear magnetic resonance spectroscopic data for norquetiapine reveals characteristic chemical shift patterns consistent with the dibenzothiazepine structure [12]. Proton nuclear magnetic resonance analysis shows signals corresponding to the piperazine methylene groups, aromatic protons of the dibenzo system, and the thiazepine ring protons [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through chemical shift assignments for all carbon atoms within the molecular framework [12].

Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, nitrogen-hydrogen stretching from the piperazine moiety, and carbon-nitrogen stretching vibrations [13] [14]. These spectroscopic fingerprints serve as valuable tools for structural confirmation and purity assessment in pharmaceutical applications [13] [14].

Analytical MethodParameterValueReference
LC-MS/MSRetention Time1.01 min [10]
LC-MS/MSProtonated Ionm/z 296 [5]
LC-MS/MSLinear Range2.0-600.0 ng/mL [5]
LC-MS/MSDetection Limit2 ng/mL [5]
¹H NMRPiperazine CH₂3.18-3.27 ppm [12]
¹³C NMRAromatic Carbons123.9-145.7 ppm [12]

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.11431873 g/mol

Monoisotopic Mass

295.11431873 g/mol

Heavy Atom Count

21

UNII

V3H1ZVV9S6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5747-48-8

Wikipedia

Norquetiapine

Dates

Modify: 2023-08-15

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